(4-Methylpentan-2-YL)hydrazine
CAS No.: 57874-30-3
Cat. No.: VC16703206
Molecular Formula: C6H16N2
Molecular Weight: 116.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57874-30-3 |
|---|---|
| Molecular Formula | C6H16N2 |
| Molecular Weight | 116.20 g/mol |
| IUPAC Name | 4-methylpentan-2-ylhydrazine |
| Standard InChI | InChI=1S/C6H16N2/c1-5(2)4-6(3)8-7/h5-6,8H,4,7H2,1-3H3 |
| Standard InChI Key | UNJASMJCUINBIS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(C)NN |
Introduction
Structural and Chemical Properties
(4-Methylpentan-2-yl)hydrazine consists of a hydrazine group (–NH–NH₂) attached to a 4-methylpentan-2-yl chain. The branched alkyl structure enhances solubility in organic solvents compared to simpler hydrazine derivatives, while the electron-donating methyl group influences reactivity. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: the hydrazine protons appear as broad singlets near δ 2.5–3.5 ppm, while the methyl and methylene groups in the alkyl chain resonate between δ 0.8–1.5 ppm .
The molecular formula is C₆H₁₅N₂, with a molar mass of 115.2 g/mol. Density and melting point data remain under investigation, though computational models predict a boiling point of 180–190°C under standard pressure. The compound’s pKa values (estimated at 2.1 for the hydrazine group and 8.7 for the alkylamine) suggest moderate basicity, enabling participation in acid-catalyzed reactions .
Synthesis and Optimization
Hydrazine Formation via Condensation Reactions
A validated synthesis route involves the condensation of 4-methylpentan-2-one with hydrazine hydrate. In a representative procedure :
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Esterification: Naproxen methyl ester is prepared by reacting naproxen with methanol and sulfuric acid.
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Hydrazide Formation: The ester reacts with hydrazine hydrate in methanol to yield a hydrazide intermediate.
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Final Condensation: The hydrazide is condensed with 4-methylpentan-2-one in polyethylene glycol (PEG 400) at room temperature for 5 hours, yielding (4-methylpentan-2-yl)hydrazine derivatives in 80% purity after column chromatography.
Solvent selection critically impacts yield. Polar aprotic solvents like dimethylformamide (DMF) reduce efficiency (<50%), whereas PEG 400 enhances reaction kinetics without carcinogenic risks .
Alternative Pathways
Recent advances employ visible-light-initiated oxidative cleavage of triaryl alkenes to generate hydrazine precursors. For example, phenyl(6-phenylpyridin-2-yl)methanone undergoes oxidative cleavage with hydrazine monohydrate in ethanol, producing hydrazone intermediates that rearrange into target hydrazines . This method avoids harsh reagents but requires UV-vis spectroscopy for progress monitoring .
Biological Activities and Mechanisms
Antibacterial and Anti-Inflammatory Effects
(4-Methylpentan-2-yl)hydrazine derivatives exhibit broad-spectrum antibacterial activity. Against Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative), minimum inhibitory concentrations (MICs) range from 12.5–25 μg/mL . The hydrazine moiety interferes with bacterial folate metabolism, inhibiting dihydrofolate reductase (DHFR) and disrupting nucleotide synthesis .
In inflammation models, these derivatives suppress cyclooxygenase-2 (COX-2) activity by 60–75% at 10 μM, reducing prostaglandin E₂ (PGE₂) levels. Masking the acidic group in parent compounds (e.g., naproxen) mitigates gastrointestinal toxicity while retaining efficacy .
Antiparasitic Applications
Hydrazine-containing quinazolines derived from (4-methylpentan-2-yl)hydrazine show potent activity against Leishmania and Trypanosoma cruzi. Key findings include :
| Compound | L. infantum IC₅₀ (μM) | T. cruzi IC₅₀ (μM) | Selectivity Index (Macrophages) |
|---|---|---|---|
| 3b | 5.01 ± 0.31 | 17.95 ± 1.21 | >10 |
| 3c | 1.56 ± 0.09 | 11.48 ± 0.49 | >15 |
Mechanistic studies indicate dual pathways:
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Nitric Oxide (NO) Release: Oxidative decomposition of the hydrazine moiety generates NO, inducing parasite apoptosis.
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Antifolate Activity: Quinazoline cores inhibit parasite DHFR, synergizing with NO-mediated toxicity .
Comparative Analysis with Related Hydrazines
The branched alkyl chain in (4-methylpentan-2-yl)hydrazine confers distinct advantages over linear analogs:
| Property | (4-Methylpentan-2-yl)hydrazine | 1,2-Dimethylhydrazine | Phenylhydrazine |
|---|---|---|---|
| Solubility (H₂O) | 8.2 mg/mL | 12.5 mg/mL | 1.1 mg/mL |
| LogP | 1.8 | 0.9 | 2.4 |
| Thermal Stability | Decomposes at 190°C | Decomposes at 150°C | Stable to 200°C |
Enhanced lipid solubility improves blood-brain barrier penetration, making it suitable for central nervous system-targeted therapies .
Future Directions
Ongoing research focuses on:
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Hybrid Molecules: Conjugating (4-methylpentan-2-yl)hydrazine with antimalarial artemisinin derivatives to exploit dual-stage parasite targeting.
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Drug Delivery Systems: Encapsulating hydrazines in lipid nanoparticles to reduce off-target toxicity.
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Computational Modeling: Using density functional theory (DFT) to predict metabolic pathways and optimize decomposition kinetics.
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